Cas no 20662-90-2 (2-Methyl-4-phenyl-1,3-oxazole)

2-Methyl-4-phenyl-1,3-oxazole is a heterocyclic organic compound featuring an oxazole core substituted with a methyl group at the 2-position and a phenyl ring at the 4-position. This structure imparts stability and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its oxazole moiety is known for contributing to bioactive properties, while the phenyl group enhances lipophilicity, aiding in molecular interactions. The compound is typically utilized in the development of inhibitors, ligands, and functional materials due to its robust chemical framework. It exhibits good solubility in common organic solvents, facilitating its use in various synthetic applications. Proper handling and storage under inert conditions are recommended to maintain stability.
2-Methyl-4-phenyl-1,3-oxazole structure
2-Methyl-4-phenyl-1,3-oxazole structure
Product Name:2-Methyl-4-phenyl-1,3-oxazole
CAS No:20662-90-2
MF:C10H9NO
MW:159.184562444687
CID:1079818
PubChem ID:88639
Update Time:2025-11-05

2-Methyl-4-phenyl-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-4-phenyloxazole
    • 2-methyl-4-phenyl-1,3-oxazole
    • oxazole, 2-methyl-4-phenyl-
    • DB-112132
    • 20662-90-2
    • FGTSBVMVXJRFBS-UHFFFAOYSA-N
    • SCHEMBL2265105
    • AKOS022173478
    • CS-0336498
    • DTXSID7066641
    • DTXCID3036365
    • 2-Methyl-4-phenyl-1,3-oxazole
    • MDL: MFCD11055183
    • Inchi: 1S/C10H9NO/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3
    • InChI Key: FGTSBVMVXJRFBS-UHFFFAOYSA-N
    • SMILES: O1C=C(C2C=CC=CC=2)N=C1C

Computed Properties

  • Exact Mass: 159.06847
  • Monoisotopic Mass: 159.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03

2-Methyl-4-phenyl-1,3-oxazole Pricemore >>

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